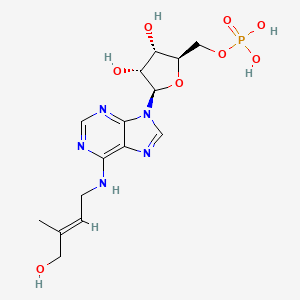

9-Ribosyl-trans-zeatin 5'-monophosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N5O8P/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(28-15)5-27-29(24,25)26/h2,6-7,9,11-12,15,21-23H,3-5H2,1H3,(H,16,17,18)(H2,24,25,26)/b8-2+/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRILMCCKFANGJQ-HNNGNKQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801282922 | |

| Record name | trans-Zeatin riboside-5′-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25615-16-1 | |

| Record name | trans-Zeatin riboside-5′-monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25615-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Zeatin riboside-5′-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Biochemical Pathways of 9 Ribosyl Trans Zeatin 5 Monophosphate Metabolism

Biosynthetic Mechanisms of Isoprenoid Cytokinins

The biosynthesis of isoprenoid cytokinins, a class of phytohormones essential for cell division and differentiation, begins with the attachment of an isopentenyl group to an adenine (B156593) nucleotide. This initial step is a rate-limiting factor in cytokinin production and is followed by subsequent modifications to generate the various forms of cytokinins found in plants.

Initial Prenylation Steps and Isopentenyltransferases (IPTs)

The first committed step in isoprenoid cytokinin biosynthesis is the transfer of an isopentenyl group from a donor molecule to the N6 position of an adenine nucleotide. This reaction is catalyzed by a family of enzymes known as isopentenyltransferases (IPTs). nih.govresearchgate.net In plants, these enzymes are key regulators of cytokinin homeostasis and play a crucial role in various developmental processes and stress responses. nih.gov

Plant isopentenyltransferases (IPTs) exhibit distinct substrate preferences compared to their bacterial counterparts. Plant IPTs preferentially utilize adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) as the recipients for the isopentenyl group, with a much lower affinity for adenosine monophosphate (AMP). nih.govnih.gov This contrasts with bacterial IPTs, which primarily use AMP as the substrate. nih.gov The overexpression of a specific Arabidopsis IPT, AtIPT4, in calli led to cytokinin-independent shoot formation, demonstrating its role in cytokinin biosynthesis. nih.gov Subsequent enzymatic assays with recombinant AtIPT4 confirmed its activity with ATP and ADP, but not AMP. nih.gov This substrate specificity is a key feature of the de novo cytokinin biosynthesis pathway in plants.

Table 1: Substrate Specificity of Plant Isopentenyltransferases (IPTs)

| Enzyme Source | Preferred Substrate(s) | Reference(s) |

|---|---|---|

| Plant (general) | ATP, ADP | nih.gov |

| Arabidopsis thaliana (AtIPT4) | ATP, ADP | nih.gov |

Hydroxylation of Isopentenyladenine Nucleotides

Following the initial prenylation step, the resulting isopentenyladenine (iP)-type cytokinin nucleotides can be hydroxylated to form zeatin-type cytokinins. This hydroxylation is a key modification that significantly influences the biological activity of the cytokinin molecule.

The enzymes responsible for the hydroxylation of the isopentenyl side chain of iP-type cytokinin nucleotides are cytochrome P450 monooxygenases, specifically those belonging to the CYP735A family. ebi.ac.ukyoutube.com In Arabidopsis thaliana, two genes, CYP735A1 and CYP735A2, have been identified and shown to encode these cytokinin hydroxylases. ebi.ac.ukyoutube.com Co-expression of Arabidopsis IPT4 and either CYP735A1 or CYP735A2 in yeast confirmed their function in catalyzing the biosynthesis of trans-zeatin (B1683218). ebi.ac.uk These enzymes are crucial for producing the highly active trans-zeatin form of cytokinin in plants. nih.gov The CYP735A enzymes are part of the large and diverse cytochrome P450 superfamily, which is involved in a wide range of metabolic processes in plants. researchgate.net

Table 2: Key Enzymes in 9-Ribosyl-trans-zeatin 5'-monophosphate Biosynthesis

| Enzyme Family | Specific Enzyme(s) (Example) | Function | Reference(s) |

|---|---|---|---|

| Isopentenyltransferases (IPTs) | AtIPT4 (Arabidopsis thaliana) | Catalyzes the transfer of an isopentenyl group from DMAPP to ATP/ADP. | nih.gov |

| Cytochrome P450 Monooxygenases | CYP735A1, CYP735A2 (Arabidopsis thaliana) | Catalyze the hydroxylation of the isopentenyl side chain of iP-type cytokinin nucleotides. | ebi.ac.ukyoutube.com |

The hydroxylation of the isopentenyl side chain by CYP735A enzymes is regiospecific, occurring at the terminal methyl group and resulting in the trans configuration of the hydroxyl group relative to the double bond. This trans-hydroxylation is a critical determinant of the biological activity of the resulting zeatin molecule. ebi.ac.uknih.gov The formation of trans-zeatin and its ribosides is a hallmark of the de novo cytokinin biosynthesis pathway in many plant species. nih.gov While cis-zeatin (B600781) can be formed through the degradation of tRNA, it is the trans isomer, produced through the action of CYP735A, that is generally considered the more physiologically active form in plants. nih.gov The strict regiospecificity of this hydroxylation step ensures the production of the correct and most potent form of this essential plant hormone.

tRNA-Dependent versus tRNA-Independent Biosynthesis Routes

The biosynthesis of cytokinins, a class of phytohormones crucial for plant growth and development, proceeds through two distinct pathways: a transfer RNA (tRNA)-dependent route and a tRNA-independent route. slu.senih.govnih.gov The tRNA-independent pathway is the principal mechanism for the de novo synthesis of trans-zeatin (tZ) and isopentenyladenine (iP) type cytokinins. nih.govpnas.org This pathway begins with the enzyme adenylate isopentenyltransferase (IPT), which attaches a dimethylallyl diphosphate (DMAPP) side chain to an adenosine phosphate (B84403) moiety (ATP, ADP, or AMP). nih.govoup.comyoutube.com This reaction yields isopentenyladenosine 5'-phosphates (iPRMP, iPRDP, and iPRTP), which are the direct precursors to zeatin-type cytokinins, including this compound. pnas.orgresearchgate.net

In contrast, the tRNA-dependent pathway is primarily responsible for the production of cis-zeatin (cZ) derivatives. slu.senih.govoup.com In this route, specific tRNA molecules are modified at the A37 position, which is adjacent to the anticodon, by a tRNA-isopentenyltransferase (tRNA-IPT). slu.senih.gov The subsequent degradation of these modified tRNA molecules releases cis-zeatin riboside, which can then be converted to other cis-zeatin forms. slu.seyoutube.com Studies in Arabidopsis have shown that mutants lacking tRNA-IPTs are deficient in cis-zeatin cytokinins, confirming the role of this pathway in their production. nih.gov This pathway is considered a more ancient, housekeeping process, whereas the tRNA-independent route allows for more precise and regulated cytokinin biosynthesis in higher plants. nih.gov

Formation of Diphosphate and Triphosphate Derivatives

The tRNA-independent biosynthesis of this compound (tZRMP) begins with the formation of its di- and triphosphate precursors. oup.comoup.com Plant adenylate isopentenyltransferases (IPTs) preferentially use ATP and ADP as substrates over AMP, leading to the initial production of isopentenyladenosine 5'-triphosphate (iPRTP) and isopentenyladenosine 5'-diphosphate (iPRDP). pnas.orguniprot.org

These iP-type nucleotide precursors are then hydroxylated on the isopentenyl side chain to become tZ-type nucleotides. pnas.orgfrontiersin.org This critical conversion is catalyzed by a specific cytochrome P450 monooxygenase, CYP735A. frontiersin.orgebi.ac.uk The CYP735A enzymes preferentially act on the nucleotide forms (iPRTP and iPRDP) to produce trans-zeatin riboside 5'-triphosphate (tZRTP) and trans-zeatin riboside 5'-diphosphate (tZRDP). ebi.ac.uk The final step to yield tZRMP involves the dephosphorylation of these di- and triphosphate forms. oup.comoup.com Although specific phosphatases for this step have not been fully characterized, it is a necessary prerequisite for the subsequent activation step, as the key activating enzymes, LONELY GUY (LOG), exclusively use the monophosphate form as a substrate. oup.comoup.com

Catabolism and Inactivation Pathways

The metabolic fate of this compound (tZRMP) is primarily directed towards activation into its biologically active form, rather than irreversible degradation. This activation is a key regulatory point in controlling cytokinin responses within the plant.

Degradation by Cytokinin Oxidases/Dehydrogenases (CKX)

The irreversible degradation of cytokinins is a key mechanism for regulating their active levels within the plant, and this process is primarily catalyzed by the cytokinin oxidase/dehydrogenase (CKX) enzyme family. nih.govnih.gov These enzymes achieve cytokinin inactivation through the oxidative cleavage of the N6-isoprenoid side chain, which results in the formation of adenine or its corresponding derivative and a side chain-derived aldehyde. oup.comnih.gov This catabolic process is considered a major pathway for cytokinin inactivation in many plant tissues. nih.gov

CKX enzymes exhibit substrate specificity, preferentially targeting cytokinin free bases such as trans-zeatin (tZ) and isopentenyladenine (iP), as well as their corresponding ribosides (tZR and iPR). nih.govnih.gov While the primary substrates are the free base and riboside forms, some CKX isozymes have demonstrated activity towards cytokinin nucleotides. For instance, research on maize has shown that the ZmCKX5 isozyme has a preference for isopentenyladenosine 5'-monophosphate (iPRMP). biorxiv.org However, the degradation of this compound (tZRMP) by CKX is generally considered less direct. The prevailing model suggests that tZRMP is first converted to its more susceptible riboside (tZR) or free base (tZ) forms before it can be efficiently targeted by most CKX enzymes for degradation. Dihydrozeatin, another cytokinin form, is notably resistant to degradation by CKX. oup.com

The enzyme was initially termed cytokinin oxidase, but further research revealed it does not require oxygen and can transfer electrons to various artificial acceptors, indicating it functions as a dehydrogenase. researchgate.net Consequently, the enzyme was reclassified as cytokinin dehydrogenase (CKX, EC 1.5.99.12). oup.com

Table 1: Substrate Preference of Selected Cytokinin Oxidase/Dehydrogenase (CKX) Isozymes

| Enzyme/Organism | Preferred Substrates | Notes |

|---|---|---|

| Maize (Zea mays) - ZmCKX1 | isopentenyladenine (iP), trans-zeatin (tZ), cis-zeatin (cZ) biorxiv.org | Demonstrates broad specificity for common active cytokinins. biorxiv.org |

| Maize (Zea mays) - ZmCKX5 | isopentenyladenine (iP), isopentenyladenosine 5'-monophosphate (iPRMP) biorxiv.org | Shows activity towards a cytokinin nucleotide. biorxiv.org |

| Maize (Zea mays) - General | Zeatin, isopentenyladenine, isopentenyladenosine nih.gov | Zeatin riboside is cleaved less efficiently. nih.gov |

| Arabidopsis thaliana | isopentenyladenine, zeatin, and their ribosides nih.gov | The family of enzymes plays a key role in cytokinin homeostasis. nih.gov |

Conjugation Mechanisms for Reversible and Irreversible Inactivation

In addition to irreversible degradation by CKX, cytokinin activity, including that of this compound and its derivatives, is regulated through conjugation, primarily glycosylation. This process can be either reversible, creating storage forms, or irreversible, leading to permanent inactivation. biorxiv.org

Glycosylation of the Purine (B94841) Ring (N3, N7, N9 positions)

N-glucosylation involves the attachment of a glucose molecule to the nitrogen atoms at the N3, N7, or N9 positions of the cytokinin's purine ring. nih.govnih.gov This modification is generally considered an irreversible inactivation pathway, as the resulting N-glucosides are highly stable and typically exhibit low biological activity. nih.gov These N-glucosides, such as trans-zeatin-7-glucoside (tZ7G) and trans-zeatin-9-glucoside (tZ9G), often accumulate to high levels in plant tissues. nih.govpsu.edu

While traditionally viewed as inactive end-products, some recent studies suggest that N-glucosides might possess distinct biological functions, separate from their free-base precursors. nih.gov The primary substrates for N-glycosyltransferases are cytokinin free bases. Therefore, this compound would likely be converted to trans-zeatin before undergoing N-glycosylation.

O-Glycosylation of the Side Chain

O-glycosylation is a key mechanism for the reversible inactivation of zeatin-type cytokinins. oup.com This process involves the attachment of a sugar moiety, typically glucose, to the hydroxyl group on the N6-side chain of trans-zeatin and its riboside, a reaction catalyzed by O-glucosyltransferases (EC 2.4.1.203). nih.govnih.gov The resulting O-glucosides, such as trans-zeatin-O-glucoside (tZOG) and trans-zeatin riboside-O-glucoside (tZROG), are considered biologically inactive storage forms. oup.comnih.gov

A critical feature of O-glucosides is their resistance to degradation by CKX enzymes. oup.comnih.gov This protects the stored cytokinin from permanent loss. The inactivation is reversible, as the active cytokinin can be released from its O-glucoside conjugate by the action of β-glucosidase enzymes (EC 3.2.1.21). oup.com This allows the plant to precisely control the pool of active cytokinins in response to developmental and environmental signals. O-glucosides are also considered transport forms of zeatin. nih.gov In maize, specific O-glucosyltransferases for both cis- and trans-zeatin have been identified, indicating a highly regulated process. nih.govnih.gov

Formation of Amino Acid Conjugates

While glycosylation is the most extensively studied conjugation mechanism for cytokinins, the formation of amino acid conjugates is another potential metabolic pathway. However, detailed research findings specifically documenting the formation of amino acid conjugates with this compound are not extensively reported in the primary literature. This pathway is considered less common for zeatin-type cytokinins compared to glycosylation.

Table 2: Major Conjugation Pathways for Zeatin-Type Cytokinins

| Conjugation Type | Position of Attachment | Reversibility | Biological Role | Key Enzymes |

|---|---|---|---|---|

| N-Glycosylation | N3, N7, N9 of the purine ring nih.govnih.gov | Generally Irreversible biorxiv.orgnih.gov | Inactivation, stable end-products nih.gov | N-glucosyltransferases nih.gov |

| O-Glycosylation | Side chain hydroxyl group oup.comnih.gov | Reversible oup.combiorxiv.org | Inactive storage, transport, protection from CKX oup.comnih.gov | O-glucosyltransferases, β-glucosidase oup.comnih.gov |

Interconversion Dynamics with Other Cytokinin Forms

The biological activity of cytokinins is tightly controlled by the interconversion between their different forms, including nucleotides, nucleosides, and free bases. This compound (tZRMP) is a central intermediate in the metabolic grid that ultimately yields the active hormone. mtoz-biolabs.com

Relationship with trans-Zeatin Riboside and trans-Zeatin

This compound (tZRMP) is the direct precursor to the highly active cytokinin, trans-zeatin (tZ). The activation of tZRMP is a critical regulatory step in cytokinin signaling. This conversion is primarily mediated by a class of enzymes known as LONELY GUY (LOG). biorxiv.orgfrontiersin.org LOG enzymes function as cytokinin nucleoside 5'-monophosphate phosphoribohydrolases, directly converting cytokinin nucleotides like tZRMP into their active free-base forms (tZ) in a single step. oup.comfrontiersin.org

Alternatively, the conversion can proceed via a two-step process. First, tZRMP can be dephosphorylated by various non-specific phosphatases to yield trans-zeatin riboside (tZR). oup.com This riboside form, tZR, is considered a major long-distance transport form of cytokinin, often translocated from the roots to the shoots via the xylem. nih.govresearchgate.netplantae.org Upon reaching its target tissue, tZR is then converted into the active free base, tZ, a reaction also catalyzed by LOG enzymes. frontiersin.orgplantae.org This dual system, involving the transport and subsequent activation of both tZ and its precursor tZR, allows for sophisticated regulation of plant growth and development in response to various cues. nih.govresearchgate.net

Table 3: Interconversion of trans-Zeatin Cytokinin Forms

| Precursor | Product | Enzyme Class | Process |

|---|---|---|---|

| This compound (tZRMP) | trans-Zeatin (tZ) | LONELY GUY (LOG) oup.comfrontiersin.org | Activation (Direct) |

| This compound (tZRMP) | trans-Zeatin Riboside (tZR) | Phosphatase oup.com | Dephosphorylation |

| trans-Zeatin Riboside (tZR) | trans-Zeatin (tZ) | LONELY GUY (LOG) frontiersin.orgplantae.org | Activation (from Riboside) |

Phosphatase and Nucleotidase Activities in Cytokinin Homeostasis

The regulation of cytokinin activity is a critical aspect of plant growth and development, and the conversion of cytokinin nucleotides to their biologically active free-base forms is a key control point. This process is primarily mediated by the enzymatic activities of phosphatases and nucleotidases, which modulate the pool of active cytokinins. The compound this compound (tZRMP) serves as a central intermediate in these metabolic pathways, undergoing conversion through distinct one-step or two-step mechanisms.

The maintenance of cytokinin homeostasis is crucial for the proper regulation of various developmental and physiological processes in plants. nih.govmdpi.comnih.govfrontiersin.org The levels of active cytokinins are tightly controlled through a balance of biosynthesis, degradation, and the interconversion of different forms. mdpi.com Phosphatases and nucleotidases are key players in the activation pathway, converting inactive cytokinin nucleotides into their biologically active free-base forms. uniprot.orgnih.gov

One-Step Activation Pathway:

A direct, one-step conversion of cytokinin riboside 5'-monophosphates to their corresponding free bases is catalyzed by a specific group of enzymes known as cytokinin riboside 5'-monophosphate phosphoribohydrolases (EC 3.2.2.n1). uniprot.orgexpasy.org In Arabidopsis thaliana and other plants, these enzymes are famously represented by the "LONELY GUY" (LOG) family of proteins. nih.govebi.ac.uk LOG enzymes exhibit phosphoribohydrolase activity, directly cleaving the phosphoribosyl group from tZRMP to release the active cytokinin, trans-zeatin (tZ), and ribose-5-phosphate. nih.govexpasy.org This pathway is considered a primary mechanism for the activation of cytokinin precursors. uniprot.orgnih.gov

Two-Step Activation Pathway:

In addition to the direct one-step activation, a two-step pathway involving sequential dephosphorylation and deribosylation also contributes to the formation of active cytokinins from their nucleotide precursors. nih.gov This pathway involves the coordinated action of a 5'-ribonucleotide phosphohydrolase and a cytokinin/purine riboside nucleosidase. nih.gov

The first step is the dephosphorylation of tZRMP to its corresponding nucleoside, 9-Ribosyl-trans-zeatin (trans-zeatin riboside or tZR). This reaction is catalyzed by specific 5'-ribonucleotide phosphohydrolases. nih.govnih.gov Research has identified enzymes with this activity, such as the product of the GRAIN YIELD 3 (GY3) gene in rice, which acts as a 5'-ribonucleotide phosphohydrolase. nih.gov

The second step involves the deribosylation of the resulting tZR to the active free base, trans-zeatin. This is carried out by cytokinin/purine riboside nucleosidases (CPN), which cleave the ribose group from the cytokinin nucleoside. nih.gov This two-step process provides an alternative route for the fine-tuning of cytokinin activity levels within the plant.

The interplay between these one-step and two-step activation pathways allows for precise spatial and temporal control over the availability of active cytokinins, thereby influencing a wide range of developmental processes.

Interactive Data Table: Enzymes in this compound Metabolism

| Enzyme Name | EC Number | Action on tZRMP | Product(s) | Pathway |

| Cytokinin riboside 5'-monophosphate phosphoribohydrolase (LOG) | 3.2.2.n1 | Direct conversion | trans-Zeatin, Ribose-5-phosphate | One-Step |

| 5'-Ribonucleotide phosphohydrolase (e.g., GY3) | N/A | Dephosphorylation | trans-Zeatin Riboside, Phosphate | Two-Step |

| Cytokinin/purine riboside nucleosidase (CPN) | N/A | Deribosylation (of tZR) | trans-Zeatin, Ribose | Two-Step |

Research Findings on Enzyme Activity:

Studies have demonstrated the presence and activity of these enzymes in various plant species. For instance, a highly specific 5'(3')-ribonucleotide phosphohydrolase has been purified from wheat seedlings, which is capable of hydrolyzing a range of ribonucleoside monophosphates, including cytokinin nucleotides. nih.gov The characterization of LOG proteins from Arabidopsis has confirmed their role as cytokinin-activating enzymes that convert inactive nucleotides to their active free-base forms. uniprot.orgebi.ac.uk Furthermore, analysis of cytokinin levels in coconut flesh has revealed that trans-zeatin riboside-5'-monophosphate is a dominant cytokinin form, highlighting the importance of its subsequent metabolic conversion. nih.gov The identification of trans-zeatin riboside in the xylem sap of various plants further underscores its role as a transport and precursor form that can be converted to the active hormone in target tissues. nih.gov

Interactive Data Table: Research Findings on Cytokinin Metabolism

| Finding | Organism/System | Significance | Reference(s) |

| Identification of a specific 5'(3')-ribonucleotide phosphohydrolase | Wheat seedlings | Demonstrates the presence of enzymes capable of the first step in the two-step activation pathway. | nih.gov |

| Characterization of LOG proteins as cytokinin-activating enzymes | Arabidopsis thaliana | Confirms the one-step activation pathway from cytokinin nucleotides to free bases. | uniprot.orgebi.ac.uk |

| tZRMP is a dominant cytokinin in coconut flesh | Coconut (Cocos nucifera) | Indicates the significance of tZRMP as a precursor for active cytokinins. | nih.gov |

| tZR is a primary cytokinin in xylem sap | Cucumber (Cucumis sativus) | Highlights the role of tZR as a long-distance transport form requiring conversion to the active free base. | nih.gov |

Physiological Roles and Regulatory Networks Involving 9 Ribosyl Trans Zeatin 5 Monophosphate

Regulation of Plant Growth and Development

9-Ribosyl-trans-zeatin 5'-monophosphate (tZRMP) is a pivotal intermediate in the biosynthesis of cytokinins, a class of phytohormones essential for plant growth and development. mtoz-biolabs.comnih.gov As a direct precursor to the highly active trans-zeatin (B1683218) (tZ) and its riboside (tZR), the regulation of tZRMP levels is critical for modulating a wide array of physiological processes. mtoz-biolabs.comebi.ac.uk

Cytokinins are fundamentally involved in promoting cell division, or cytokinesis, in plants. nih.gov As a key precursor in the cytokinin biosynthesis pathway, this compound plays a crucial role in maintaining the pool of active cytokinins necessary for cell cycle progression in meristematic tissues. mtoz-biolabs.comebi.ac.uk The presence of tZRMP has been noted in various plant tissues, and its conversion to active cytokinin forms is essential for the regulation of cell division. nih.gov

In Arabidopsis thaliana, genes such as SOB five-like (SOFL) have been shown to modulate the levels of specific cytokinins, including tZRMP. ebi.ac.uk Overexpression of these genes leads to an accumulation of cytokinin precursors, including trans-zeatin riboside monophosphate, which correlates with phenotypes indicative of increased cytokinin activity. ebi.ac.uk Conversely, mutations that reduce the levels of tZRMP can lead to a decreased response to exogenous cytokinin in assays related to cell division, such as callus formation. ebi.ac.uk This underscores the importance of tZRMP in sustaining the cytokinin pool required for robust cell proliferation.

The activity of cytokinin receptors, such as CRE1/AHK4, can be activated by tZRMP, further highlighting its role in initiating cytokinin signaling that leads to cell division. mdpi.com

Table 1: Genetic Regulation of this compound and its Impact on Cell Division

| Gene/Mutant | Organism | Effect on tZRMP Levels | Observed Phenotype related to Cell Division | Reference |

| sob5-D (overexpression) | Arabidopsis thaliana | Increased | Enhanced callus formation | ebi.ac.uk |

| SOFL1-RNAi62 sofl2-1 (double mutant) | Arabidopsis thaliana | Decreased | Reduced response in callus-formation assays | ebi.ac.uk |

Conversely, cytokinins generally have an inhibitory effect on root growth. In Arabidopsis, a reduced response to exogenous cytokinin, which can be caused by lower levels of cytokinin precursors like tZRMP, is observed in root-elongation assays. ebi.ac.uk This suggests that the regulation of tZRMP levels is also important for modulating root development.

Table 2: Evidence for the Role of tZ-type Cytokinins (preceded by tZRMP) in Shoot and Root Morphogenesis

| Organism | Finding | Implication for Morphogenesis | Reference |

| Rice (Oryza sativa) | High expression of CYP735A3 in the shoot apex. | Promotion of shoot growth. | nih.gov |

| Arabidopsis thaliana | Reduced responsiveness in root-elongation assays in mutants with lower tZRMP levels. | Inhibition of root elongation. | ebi.ac.uk |

Cytokinins are well-known inhibitors of leaf senescence. nih.gov The levels of cytokinin precursors, including tZRMP, are dynamically regulated during leaf development and aging. In Arabidopsis, the expression of genes involved in cytokinin biosynthesis decreases during senescence, while the expression of cytokinin-degrading enzymes increases, leading to a decline in the levels of active cytokinins. nih.gov

Studies on Arabidopsis mutants have provided further insight into the role of tZRMP in this process. The SOFL1-RNAi62 sofl2-1 double mutant, which accumulates lower levels of tZRMP, demonstrates the importance of maintaining a sufficient pool of this precursor to delay senescence. ebi.ac.uk Conversely, the sob5-D mutant, which shows an accumulation of trans-zeatin riboside monophosphate, exhibits developmental phenotypes consistent with increased cytokinin activity, which would include delayed senescence. ebi.ac.uk The expression of SOFL1 and SOFL2 is also noted in the vascular tissues of developing leaves, suggesting a role for tZRMP in leaf development from an early stage. ebi.ac.uk

The development of vascular tissues, which are crucial for transport throughout the plant, is influenced by hormonal signals, including cytokinins. ebi.ac.uk The localization of cytokinin biosynthesis and signaling components points to a role for these hormones in vascular differentiation.

In Arabidopsis, the expression of SOFL1 and SOFL2, genes that positively modulate the levels of tZRMP, is predominantly found in the vascular tissues of developing leaves, flowers, and siliques. ebi.ac.uk This suggests that tZRMP is synthesized in close proximity to where vascular tissues are differentiating and likely plays a role in this process. The intricate network of transcription factors and hormonal signaling that governs the maintenance and differentiation of vascular stem cells relies on a balanced supply of hormones like cytokinin, for which tZRMP is a key precursor.

Cytokinins are involved in the regulation of seed germination and the subsequent growth of the seedling. While the roles of other hormones like gibberellins (B7789140) and abscisic acid are more established in breaking dormancy, cytokinins contribute to the growth processes that follow.

In a study on Zanthoxylum nitidum seeds, the levels of various cytokinins were observed to change dynamically during germination. nih.gov While the levels of trans-zeatin riboside (tZR), a derivative of tZRMP, decreased, the levels of trans-zeatin (tZ) increased, indicating active conversion and a regulatory role for these compounds during germination. nih.gov In Arabidopsis, levels of cis-zeatin (B600781) type cytokinins, which are structurally related to the trans-isomers, are high in seeds and after imbibition, suggesting a role for cytokinin precursors in the early stages of development. nih.gov

Apical dominance, the phenomenon where the central stem grows more strongly than the lateral stems, is a classic example of the interplay between auxin and cytokinin. Auxin, produced in the shoot apex, inhibits the outgrowth of axillary buds, while cytokinin promotes it. nih.gov

The removal of the shoot apex (decapitation) leads to a rapid increase in cytokinin levels in the axillary buds, promoting their growth. nih.gov In pea plants, a significant increase in several cytokinins, including tZRMP, was observed in the nodal stems within one hour of decapitation. nih.gov This rapid accumulation of tZRMP and other cytokinins triggers the release of buds from dormancy. nih.gov

Furthermore, in strawberry runners, the antagonistic roles of auxin and cytokinin in controlling axillary bud dormancy and outgrowth have been demonstrated. nih.gov The local biosynthesis of cytokinin in the nodal stem, which involves the production of tZRMP, is crucial for promoting the outgrowth of axillary buds. nih.gov

Table 3: Changes in Cytokinin Levels in Pea Nodal Stems Following Decapitation

| Time after Decapitation | Change in trans-zeatin riboside-5'-monophosphate (tZRMP) | Change in other Cytokinins | Reference |

| 1 hour | Significant increase | Significant increase in most other measured cytokinins | nih.gov |

Involvement in Hormone Signal Transduction Pathways

This compound (tZRMP) is a key intermediate in the biosynthesis of trans-zeatin (tZ), a highly active form of cytokinin. mtoz-biolabs.com As such, its levels are intricately linked to the signaling pathways of other phytohormones, most notably auxin. The balance between cytokinins and auxin is a cornerstone of plant development, regulating fundamental processes like cell division and differentiation. While direct studies on tZRMP's cross-talk are often contextualized through its more active derivatives like trans-zeatin riboside (tZR) and tZ, the underlying principle remains. For instance, bacterization of plants can shift the indole-3-acetic acid (IAA)/cytokinin ratio towards cytokinins, partly by increasing riboside forms, which stimulates growth. ebi.ac.uk

In cucumber, tZR, derived from root-produced tZRMP, has been identified as a primary negative regulator of adventitious root formation in hypocotyls when transported through the xylem sap. ebi.ac.uk This inhibitory action on rooting highlights a classic antagonistic relationship between cytokinins and auxin, as auxin is generally a promoter of root development. The presence of tZR at concentrations as low as 3.16x10⁻⁹ M was sufficient to inhibit this process, demonstrating the potent signaling role initiated from the tZRMP precursor. ebi.ac.uk

The following table summarizes the key interacting phytohormones and the nature of their cross-talk with the cytokinin pathway involving tZRMP and its derivatives.

| Interacting Phytohormone | Type of Interaction with Cytokinins (tZ-type) | Observed Physiological Effect |

| Auxin (IAA) | Generally Antagonistic | Regulation of adventitious root formation; balance influences cell division and differentiation. ebi.ac.uk |

| Gibberellins (GA) | Co-occurrence | Presence of both GAs and cytokinins like tZR found in fern rhizomes and shoots, suggesting coordinated roles in development. ebi.ac.uk |

| Abscisic Acid (ABA) | Co-regulatory | Levels of both cytokinins and ABA are measured together to understand responses to developmental cues and stress. frontiersin.org |

The role of tZRMP is fundamentally integrated into the broader signaling networks governing plant growth and development. It serves as the direct product of the hydroxylation of isopentenyladenine riboside 5'-monophosphate (iPRMP) by CYP735A enzymes, a critical step in the primary pathway for active cytokinin biosynthesis. nih.gov This positions tZRMP as a central checkpoint in the production of tZ-type cytokinins.

Genetic studies in Arabidopsis have revealed how this pathway is embedded in regulatory networks. For example, the activation-tagging mutant sob5-D exhibits phenotypes characteristic of cytokinin overproduction. ebi.ac.uk This is due to the overexpression of the SOB5 gene, which leads to the accumulation of specific cytokinins, including trans-zeatin riboside monophosphate. ebi.ac.uk This finding suggests that SOB5 is a positive modulator of cytokinin content and illustrates how a single gene can influence the flux through the tZRMP-mediated pathway to control plant development. ebi.ac.uk The expression of genes like CYP735A1 and CYP735A2, which are responsible for producing tZRMP, is also differentially regulated in various organs and in response to cytokinin levels, indicating a feedback mechanism within the signaling network. ebi.ac.uk

Responses to Environmental Stimuli and Stress

Cytokinin levels, including those of the trans-zeatin family, are significantly modulated in response to abiotic stressors such as drought and salinity. nih.govnih.gov While direct quantification of tZRMP under stress is less common, changes in its levels can be inferred from the accumulation or depletion of its downstream products. The study of cytokinin metabolism is crucial for understanding stress responses and developing crops with enhanced resilience. mtoz-biolabs.com Generally, effective stress responses involve a suppression of growth to conserve energy and reallocate resources, a process where cytokinins play a regulatory role. nih.gov

While some studies indicate that cis-zeatin types may accumulate under growth-limiting conditions, the role of trans-zeatin forms is also critical. nih.gov Hormopriming, or seed treatment with hormones, using cytokinin derivatives has been shown to alleviate the negative impacts of salt and osmotic stress in Arabidopsis. nih.gov This suggests that modulating cytokinin signaling pathways, which include the synthesis of tZRMP, can enhance plant tolerance to challenging environmental conditions.

Role in Plant-Microbe Interactions

Certain plant pathogens have evolved to manipulate the host's cytokinin pool to their advantage. A classic example is the bacterium Agrobacterium tumefaciens, the causal agent of crown gall disease. This pathogen modifies cytokinin biosynthesis in the host to promote tumorigenesis. nih.gov A. tumefaciens achieves this by inserting a portion of its Ti plasmid, known as the T-DNA, into the plant's genome. nih.gov

The T-DNA carries a gene called tmr (or ipt), which encodes an isopentenyltransferase enzyme. nih.gov Unlike the plant's native enzymes, the bacterial IPT is sent into the host's plastids, where it can directly utilize precursors from the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov This allows for a bypass of the plant's conventional cytokinin biosynthesis route, leading to the direct production of trans-zeatin-type cytokinins, including tZRMP, without the need for the plant's own P450 monooxygenases (CYP735A). nih.gov This overproduction of cytokinins, along with auxin produced by other T-DNA genes, drives the uncontrolled cell division and differentiation that results in gall formation. nih.govnih.gov

The following table details the mechanism of cytokinin manipulation by Agrobacterium tumefaciens.

| Pathogen | Gene Involved | Enzyme | Mechanism | Resulting Cytokinin |

| Agrobacterium tumefaciens | tmr / ipt | Isopentenyltransferase (IPT) | T-DNA transfer and expression of IPT in host plastids, bypassing the native plant pathway. nih.gov | trans-Zeatin riboside 5'-monophosphate (tZRMP) and other tZ-type cytokinins. nih.gov |

Impact on Gall Formation and Disease Development

The development of crown gall disease, incited by the bacterium Agrobacterium tumefaciens, is a classic example of pathogenic manipulation of a plant's hormonal signaling to induce neoplastic growth. A central player in this process is the overproduction of cytokinins within the transformed host cells, a phenomenon directly linked to the expression of genes transferred from the bacterium's Tumor-inducing (Ti) plasmid. Among the key cytokinin species produced, this compound (tZRMP) is a primary product of the bacterially-encoded synthesis pathway and plays a pivotal role in gall induction and morphology.

The molecular basis for this cytokinin overproduction lies within the transferred DNA (T-DNA) region of the Ti plasmid. This DNA segment integrates into the plant host's genome and carries several oncogenes, including one designated tmr or ipt (isopentenyltransferase). nih.govpnas.org This gene encodes the enzyme isopentenyltransferase, which is directly responsible for cytokinin biosynthesis. nih.gov Research has demonstrated that the tmr gene product catalyzes the synthesis of cytokinins in the transformed plant cells. nih.gov Cell-free extracts from Escherichia coli containing the cloned tmr gene, as well as from crown gall tumors themselves, show significant isopentenyltransferase activity, an activity that is absent in control bacteria and is abolished if the tmr gene is mutated. nih.govpnas.org

Further detailed studies have elucidated the specific biochemical pathway hijacked by the Tmr enzyme. Instead of utilizing the plant's conventional isopentenyladenine (iP)-dependent pathway, the bacterial Tmr enzyme creates a novel bypass. nih.gov It is targeted to the plastids of the host plant cell where it utilizes 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate (HMBDP), an intermediate of the methylerythritol phosphate (MEP) pathway, as a substrate. nih.govnih.gov By catalyzing the condensation of HMBDP with AMP, the Tmr enzyme directly produces tZRMP. nih.gov This mechanism is highly efficient for tumorigenesis as it bypasses the plant's native, and more tightly regulated, P450 monooxygenase-mediated hydroxylation step that is typically required to convert iP-type cytokinins to zeatin-type cytokinins. nih.gov The result is a significant accumulation of zeatin-type cytokinins, with tZRMP being a principal nucleotide form identified in crown gall tissue. nih.govnih.gov

The impact of this targeted cytokinin synthesis on disease development is profound. The balance between cytokinins and another class of plant hormones, auxins (also overproduced due to T-DNA genes like tms), is the primary determinant of the crown gall's morphology. nih.gov By analyzing tumors induced by A. tumefaciens strains with mutations in these hormone synthesis genes, researchers have quantified the direct relationship between cytokinin levels and tumor phenotype.

A landmark study provided quantitative data on the levels of trans-ribosylzeatin (the dephosphorylated form of tZRMP) and indole-3-acetic acid (IAA), the primary auxin, in various tumor types on tobacco stems. The findings clearly illustrate the role of the cytokinin/auxin balance in directing plant cell differentiation.

| Tissue Type | Description | trans-Ribosylzeatin (pmol/g fresh weight) | Indole-3-Acetic Acid (IAA) (pmol/g fresh weight) | trans-Ribosylzeatin / IAA Ratio |

|---|---|---|---|---|

| Uninfected Stem | Healthy, non-tumorous tissue. | 0.97 | 128 | 0.008 |

| Wild-type Tumor | Tumor induced by non-mutated A. tumefaciens. Unorganized gall. | 48 | 295 | 0.163 |

| tml Mutant Tumor | Tumor from mutant affecting tumor size. Large, unorganized gall. | 40 | 307 | 0.130 |

| tmr Mutant Tumor | Tumor from mutant with defective cytokinin synthesis. Prolific root formation. | 0.54 | 129 | 0.004 |

| tms (B1682970) Mutant Tumor | Tumor from mutant with defective auxin synthesis. Prolific shoot formation. | 1,400 | 70 | 20.000 |

Data sourced from Akiyoshi et al. (1983). nih.gov

As the data demonstrates, wild-type tumors exhibit a significant increase in trans-ribosylzeatin compared to uninfected tissue. nih.gov In tms mutant tumors, where auxin production is impaired, the level of trans-ribosylzeatin is dramatically elevated to 1,400 pmol/g, leading to a very high cytokinin-to-auxin ratio (20.0) that promotes the formation of shoots. nih.gov Conversely, in tmr mutant tumors, which have a defective cytokinin synthesis gene, the trans-ribosylzeatin level is extremely low (0.54 pmol/g), resulting in a low cytokinin-to-auxin ratio that favors root production. nih.gov These findings provide strong evidence that the synthesis of zeatin derivatives, originating from tZRMP, is a key pathogenic strategy of A. tumefaciens to manipulate host development and create the characteristic gall structure. nih.gov

Genetic and Molecular Regulation of 9 Ribosyl Trans Zeatin 5 Monophosphate Pathways

Spatial and Temporal Regulation of 9-Ribosyl-trans-zeatin 5'-monophosphate Levels

The homeostasis of this compound and related cytokinins is meticulously controlled within plants through the spatial and temporal regulation of key biosynthetic and metabolic genes. This ensures that active cytokinin levels are appropriate for the specific needs of different tissues and developmental stages.

Tissue-Specific Expression of Biosynthetic and Metabolic Genes

The biosynthesis of trans-zeatin (B1683218) (tZ) type cytokinins, for which this compound is a key precursor, involves several families of genes whose expression is often localized to specific tissues. The initial step is catalyzed by adenylate isopentenyltransferases (IPTs), which produce isopentenyladenine (iP)-type cytokinin nucleotides. These are subsequently hydroxylated by cytochrome P450 monooxygenases, specifically the CYP735A family, to create tZ-type nucleotides. frontiersin.org The degradation of active cytokinins is primarily handled by cytokinin oxidase/dehydrogenase (CKX) enzymes. frontiersin.org

Research in Arabidopsis thaliana has demonstrated that the expression of CYP735A1 and CYP735A2 is differentially regulated in various organs. ebi.ac.uk For instance, root-specific induction of CYP735A2 expression by cytokinin suggests a key role for trans-hydroxylation in regulating cytokinin metabolism and signaling in the roots. ebi.ac.uk Similarly, in rice (Oryza sativa), the disruption of CYP735A3 and CYP735A4 genes, which are vital for tZ-type cytokinin biosynthesis, leads to diminished cytokinin activity in both roots and shoots, resulting in growth retardation. nih.gov This indicates that the tissue-specific activity of these biosynthetic genes is crucial for normal plant growth.

The following table summarizes the expression patterns and roles of key genes involved in the regulation of the this compound pathway in different plant tissues.

| Gene Family | Specific Gene(s) | Plant Species | Primary Tissue of Expression/Activity | Function |

| CYP735A | CYP735A1, CYP735A2 | Arabidopsis thaliana | Differentially in various organs; CYP735A2 shows root-specific induction. ebi.ac.uk | Catalyze the trans-hydroxylation of iP-type cytokinin nucleotides to form tZ-type nucleotides. ebi.ac.uk |

| CYP735A | CYP735A3, CYP735A4 | Oryza sativa | Roots and Shoots. nih.gov | Essential for tZ-type cytokinin biosynthesis and overall plant growth. nih.gov |

| IPT | IPT3, IPT5 | Amorphophallus muelleri | Corms. frontiersin.org | Involved in the initial step of cytokinin biosynthesis. frontiersin.org |

| CKX | Not specified | General | Various tissues | Catalyze the degradation of cytokinins. frontiersin.org |

Developmental Regulation of Cytokinin Homeostasis

Cytokinin levels, including those of the trans-zeatin pathway, are dynamically regulated throughout the plant's life cycle to coordinate various developmental processes. This regulation is achieved by modulating the expression of biosynthetic and metabolic genes at different growth stages.

A study on the multileaf growth pattern of Amorphophallus muelleri provides a clear example of developmental regulation. During the second leaf sprouting stage, the concentration of trans-zeatin riboside (tZR), a direct downstream product of this compound, increased dramatically in the corms by more than 5000-fold compared to the dormancy period. frontiersin.org This surge was correlated with elevated expression of CYP735A1 and CYP735A2. Interestingly, the expression of key IPT genes did not change significantly at this stage, suggesting that the hydroxylation step is a critical regulatory point during this developmental transition. frontiersin.org

Furthermore, cytokinins act as crucial long-distance signals, with different forms regulating distinct developmental programs. In Arabidopsis, root-to-shoot translocation of tZ, an active cytokinin form, specifically controls leaf size. nih.gov In contrast, the transport of its precursor, tZR, is sufficient to regulate both leaf size and meristem activity-related traits. nih.gov This dual signaling system, based on the transport of both the active hormone and its riboside precursor, allows plants to finely tune shoot growth in response to developmental cues. nih.gov The maintenance of cytokinin homeostasis in shoots is critically dependent on the transport of root-borne tZR. nih.gov

The table below illustrates the developmental regulation of key gene expression in the cytokinin pathway in Amorphophallus muelleri corms.

| Developmental Stage | Relative Expression of IPT3 (Fold Change) | Relative Expression of IPT5 (Fold Change) | Relative Expression of CYP735A1/A2 | Resulting Cytokinin Level |

| Dormancy Period | Baseline | Baseline | Baseline | Low tZR levels. frontiersin.org |

| First Leaf Matures | Baseline | Baseline | Not specified | Not specified |

| Second Leaf Sprouting | No significant change. frontiersin.org | No significant change. frontiersin.org | Elevated. frontiersin.org | >5000-fold increase in tZR. frontiersin.org |

| Second Leaf Matures | 2.47 | 3.19 | Not specified | Not specified |

Analytical Methodologies for 9 Ribosyl Trans Zeatin 5 Monophosphate Research

Advanced Chromatographic and Spectrometric Techniques

The accurate analysis of 9-Ribosyl-trans-zeatin 5'-monophosphate relies on high-resolution separation techniques coupled with sensitive detection methods. These technologies are essential for distinguishing the analyte from a complex mixture of similar compounds and for quantifying its often low endogenous concentrations.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) stands as the principal analytical method for the quantification of cytokinins, including this compound. researchgate.netnih.gov This technique offers unparalleled sensitivity and specificity, making it ideal for detecting the trace amounts of phytohormones present in plant tissues. nih.govbohrium.com The UHPLC system utilizes columns with sub-2-micrometer particles, which provides higher resolution and faster analysis times compared to traditional HPLC. researchgate.net

In a typical UHPLC-MS/MS workflow, the compound is first separated on a reverse-phase column (e.g., C18) and then introduced into the mass spectrometer. nih.gov The mass spectrometer operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion for this compound is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the target molecule, minimizing interferences from the sample matrix and allowing for accurate quantification. The high sensitivity of modern MS systems allows for detection limits in the femtomole range. bohrium.com

Table 1: Illustrative UHPLC-MS/MS Parameters for Cytokinin Analysis

| Parameter | Typical Setting |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) nih.gov |

| Mobile Phase A | Water with 0.05% acetic acid nih.gov |

| Mobile Phase B | Acetonitrile with 0.05% acetic acid nih.gov |

| Flow Rate | 0.3 - 0.6 mL/min nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Note: This table provides example parameters; specific conditions must be optimized for the instrument and application.

Liquid Chromatography with Diode Array Detection

Liquid Chromatography with Diode Array Detection (LC-DAD) is another technique used for the analysis of cytokinins. While it is less sensitive and specific than mass spectrometry, LC-DAD can be a valuable tool, particularly after extensive sample purification. This method relies on the principle that cytokinins, as adenine (B156593) derivatives, absorb ultraviolet (UV) light. A diode array detector can measure the absorbance across a range of wavelengths simultaneously, providing a UV spectrum of the eluting compound. This spectrum can aid in the identification of the analyte.

The primary advantage of LC-DAD is its relative simplicity and lower cost compared to MS. However, its utility for quantifying this compound in crude plant extracts is limited due to potential co-elution with other UV-absorbing compounds. Therefore, it is most effective when used in conjunction with robust sample cleanup procedures, such as immunoaffinity chromatography, which can yield a sufficiently pure fraction for UV-based detection. nih.gov The detection limit for this method is typically in the picomole range, significantly higher than that of MS. nih.gov

Sample Preparation and Enrichment Strategies

The low concentration of this compound in plant tissues necessitates effective sample preparation and enrichment to remove interfering substances and concentrate the analyte before instrumental analysis.

Enzymatic Treatment for Enhanced Detection Sensitivity (e.g., Alkaline Phosphatase)

Cytokinin nucleotides, such as this compound, are often more difficult to analyze directly by LC-MS compared to their corresponding nucleosides. researchgate.net To improve chromatographic retention on reverse-phase columns and enhance detection sensitivity, samples are often treated with alkaline phosphatase. nih.govresearchgate.net This enzyme catalyzes the hydrolysis of the 5'-monophosphate group, converting the nucleotide into its more readily analyzable riboside form, 9-Ribosyl-trans-zeatin (trans-zeatin riboside). nih.govresearchgate.net By quantifying the resulting riboside, the original amount of the nucleotide can be determined. This dephosphorylation step is a common and critical procedure in cytokinin analysis workflows. nih.gov

Immunoaffinity Chromatography

Immunoaffinity chromatography (IAC) is a powerful and highly selective sample purification and enrichment technique. nih.gov This method utilizes antibodies that specifically recognize and bind to a group of related molecules. For cytokinin analysis, broad-specificity polyclonal antibodies raised against cytokinin ribosides (like zeatin riboside and isopentenyladenosine) can be immobilized on a solid support matrix within a column. nih.gov

When a crude plant extract is passed through this column, the antibodies capture a wide range of cytokinins, including bases, ribosides, glucosides, and the target nucleotide, this compound. nih.gov Interfering compounds are washed away, and the purified cytokinins are then eluted with a change in pH or solvent composition. This one-step purification provides a highly enriched and clean fraction, significantly improving the quality and reliability of subsequent UHPLC-MS/MS or LC-DAD analysis. nih.gov

Table 2: General Steps in Immunoaffinity Chromatography for Cytokinins

| Step | Description |

| 1. Column Equilibration | The column with immobilized antibodies is prepared with a binding buffer. |

| 2. Sample Loading | The crude plant extract is passed through the column, allowing cytokinins to bind to the antibodies. creative-proteomics.com |

| 3. Washing | The column is washed with buffer to remove non-specifically bound compounds. creative-proteomics.com |

| 4. Elution | A change in buffer conditions (e.g., acidic pH) is used to disrupt the antibody-antigen interaction and release the purified cytokinins. nih.gov |

| 5. Analysis | The clean, concentrated eluate is collected for analysis by LC-MS or other methods. |

Isotope Labeling and Flux Analysis

Isotope labeling is a sophisticated technique used to trace the metabolic fate of compounds within a biological system. wikipedia.org In the context of this compound research, stable isotopes (e.g., ¹³C, ¹⁵N, ²H) are used to label precursors in the cytokinin biosynthesis pathway. nih.gov These labeled precursors are supplied to plant tissues or cell cultures, and the incorporation of the heavy isotopes into this compound and other metabolites is monitored over time using mass spectrometry. nih.govplos.org

This approach is invaluable for several reasons. Firstly, it allows for highly accurate quantification through the isotope dilution method, where a known amount of a stable isotope-labeled internal standard is added to the sample at the beginning of the extraction process. This corrects for any sample loss during preparation and purification. Secondly, isotope labeling is fundamental to metabolic flux analysis (MFA), which aims to quantify the rates of metabolic reactions within a pathway. wikipedia.org By tracking the movement and incorporation of labeled atoms, researchers can elucidate the biosynthetic and catabolic routes leading to and from this compound, providing critical insights into the regulation of cytokinin homeostasis.

Deuterium Labeling for Biosynthetic Rate Measurement

A key analytical method for determining the biosynthetic rate of cytokinins, including this compound, is in vivo deuterium labeling. mdpi.com This technique leverages the ability of whole plants to absorb deuterium oxide (D₂O), a stable isotope of hydrogen, from a liquid cultivation medium. nih.gov Once absorbed, the deuterium tracer penetrates all cellular compartments and is incorporated into general metabolic pathways, leading to the labeling of newly synthesized molecules without disturbing their steady-state levels. mdpi.com

The extent of deuterium incorporation into cytokinin molecules is directly related to the relative biosynthetic rates of the pathways that produce them. mdpi.com Researchers can analyze the level of labeling in specific compounds over time to quantify their rate of synthesis.

In a typical experiment, transgenic Arabidopsis thaliana plants, engineered to overproduce cytokinins, are incubated in a liquid culture medium enriched with 30% deuterium oxide. nih.gov The cytokinins are then extracted and analyzed using advanced mass spectrometry techniques, such as capillary liquid chromatography/frit-fast atom bombardment mass spectrometry (LC/frit-FAB-MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). mdpi.comnih.gov To enhance the sensitivity and accuracy of the analysis, several preparatory steps are often employed:

Derivatization : The hydrophobicity of cytokinin molecules can be increased through propionylation, a process that improves the electrospray ionization (ESI-MS) response. For instance, the ESI-MS response of derivatized zeatin ribosides was found to be approximately 75% higher than their underivatized counterparts. mdpi.comnih.gov

Dephosphorylation : Treating cytokinin nucleotides like this compound with alkaline phosphatase to remove the phosphate (B84403) group can increase the sensitivity of the mass spectrometric detection. mdpi.comresearchgate.net

The analysis focuses on the ratio of the labeled molecule (tracer) to the unlabeled molecule (tracee) after correcting for the natural isotope distribution. nih.gov Studies using this methodology have yielded specific quantitative data on the biosynthesis of zeatin-type nucleotides. For example, the biosynthetic rate of zeatinriboside-5'-monophosphate in Arabidopsis thaliana was determined to be 18 ng h⁻¹ g⁻¹ fresh weight, with a turnover time of 25 hours. nih.gov Another study observed that the tracer/tracee ratio for trans-zeatin (B1683218) type nucleotides (tZNP) increased steadily over a 24-hour incubation period, indicating active biosynthesis.

| Organism | Compound Measured | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| Transgenic Arabidopsis thaliana | Zeatinriboside-5'-monophosphate (ZRMP) | Deuterium labeling with LC/frit-FAB-MS | Biosynthetic rate of 18 ng h⁻¹ g⁻¹ fresh weight. | nih.gov |

| ipt-transgenic Arabidopsis thaliana | Zeatinriboside-5'-monophosphate (ZMP) | Deuterium labeling and mass spectrometry | Tracer/tracee ratio reached approximately 3.5 after 24 hours. | nih.gov |

| Arabidopsis thaliana line pga22 | trans-Zeatin-type nucleotides (tZNP) | Deuterium labeling with UPLC-MS/MS | Tracer/tracee ratio showed a consistent increase over 24 hours. | mdpi.com |

Tracing Metabolic Interconversions

Stable isotope labeling is also a powerful tool for tracing the complex metabolic interconversions that this compound undergoes within the plant. Cytokinin metabolism is characterized by the rapid interconversion of nucleotides, nucleosides, and free bases. fu-berlin.de this compound, as a nucleotide, is a primary product of biosynthesis and serves as a precursor to other forms. nih.govoup.com

The primary metabolic conversions include:

Dephosphorylation : this compound can be dephosphorylated to its corresponding nucleoside, trans-zeatin riboside. This conversion is considered a key step in cytokinin activation. oup.comnih.gov

Deribosylation : The nucleoside can be further converted into the biologically active free base, trans-zeatin. This reaction is catalyzed by enzymes from the LONELYGUY (LOG) family, which directly convert cytokinin 5'-monophosphates to the active free-base forms. nih.gov

Double tracer analysis can elucidate these complex pathways. For instance, studies using both deuterium oxide and a labeled precursor like [²H₆]isopentenyladenosine have provided evidence for an alternative, iPMP-independent biosynthetic pathway for zeatin-type cytokinins in Arabidopsis thaliana. nih.gov This demonstrates that metabolic routes can be more complex than a simple linear progression and can be effectively mapped using isotopic tracers.

By tracking the movement of the deuterium label through the metabolic network, researchers can determine the sequence and rate of these interconversions. For example, a higher level of deuterium enrichment in zeatin nucleotide compared to the corresponding nucleoside supports the hypothesis that the nucleotide is the primary product in the biosynthetic pathway. nih.gov This type of analysis is crucial for understanding how plants regulate the concentration and activity of different cytokinin forms to control various developmental processes.

| Precursor | Product | Enzyme Family (if known) | Significance | Reference |

|---|---|---|---|---|

| Isopentenyladenosine-5'-monophosphate (iPMP) | This compound | Cytochrome P450 monooxygenases | Hydroxylation of the side chain to form the zeatin structure. | nih.gov |

| This compound | trans-Zeatin Riboside | Phosphatases | Conversion to the nucleoside, a transport form. | oup.com |

| This compound | trans-Zeatin | LONELYGUY (LOG) | Direct conversion to the active free-base cytokinin. | nih.gov |

Comparative and Evolutionary Biology of 9 Ribosyl Trans Zeatin 5 Monophosphate

Distribution and Variation Across Plant Species

9-Ribosyl-trans-zeatin 5'-monophosphate is a purine (B94841) ribonucleoside 5'-monophosphate, structurally defined as an adenosine (B11128) monophosphate (AMP) molecule substituted at the N-6 position with a (2E)-4-hydroxy-3-methylbut-2-en-1-yl group. nih.gov As a central molecule in the biosynthesis of trans-zeatin (B1683218) (tZ), a highly active form of cytokinin, its presence is widespread throughout the plant kingdom, though its concentration varies significantly between species, tissues, and developmental stages. researchgate.netnih.gov

Cytokinins, as a class of phytohormones, are crucial for a multitude of developmental processes, including cell division, shoot and root morphogenesis, leaf senescence, and apical dominance. researchgate.netnih.gov The distribution of different cytokinin types, particularly the ratio of trans-zeatin to cis-zeatin (B600781) (cZ) derivatives, reveals interesting patterns across plant phylogeny. While tZ and its precursors, including this compound, are often considered the most biologically active forms, many plant species, including important crops like rice (Oryza sativa), maize (Zea mays), and pea (Pisum sativum), are characterized by a higher abundance of cZ-type cytokinins. nih.gov

In the model plant Arabidopsis thaliana, which is not a cZ-dominant species, this compound levels have been shown to be influenced by various genetic factors. For instance, overexpression of certain genes, such as AtSOFL1 and AtSOFL2, leads to an accumulation of this compound. oup.com

In maize (Zea mays), a plant where zeatin was first discovered, studies have focused on the concentration gradients of trans-zeatin and its riboside, indicating dynamic regulation and transport within the plant. nih.govresearchgate.net Research on the endosperm of maize has demonstrated the conversion of N6-(Δ2-isopentenyl) adenosine to trans-ribosylzeatin, a direct precursor to this compound. nih.gov

In rice (Oryza sativa), a cZ-abundant plant, the regulation of tZ-type cytokinins, and by extension their precursors, is critical for normal growth and development. nih.gov The expression of genes involved in tZ biosynthesis shows distinct spatial patterns, with higher transcript levels in the roots and vegetative shoot apex. nih.gov

The following table summarizes the occurrence and significance of trans-zeatin type cytokinins, including this compound, in selected plant species.

| Plant Species | Primary Cytokinin Type | Tissue/Organ with Notable trans-Zeatin Levels | Reference |

| Arabidopsis thaliana | trans-Zeatin dominant | Roots, Flowers, Siliques | oup.com |

| Oryza sativa (Rice) | cis-Zeatin abundant | Roots, Vegetative shoot apex | nih.gov |

| Zea mays (Maize) | cis-Zeatin abundant | Endosperm, Stem internodes | nih.govresearchgate.net |

| Phalaenopsis orchids | Varies with culture conditions | In vitro shoots | frontiersin.org |

| Amorphophallus muelleri | trans-Zeatin riboside high in corms | Corms during sprouting | wikipedia.org |

| Cucumis sativus (Cucumber) | trans-Zeatin riboside in xylem sap | Hypocotyl | chemicalbook.com |

Evolutionary Trajectories of Cytokinin Biosynthesis and Degradation Enzymes

The levels of this compound and other cytokinins are tightly regulated by the interplay of biosynthesis and degradation enzymes. The evolutionary history of the genes encoding these enzymes provides a window into the development of cytokinin signaling and its role in plant adaptation.

The biosynthesis of isoprenoid cytokinins, including the trans-zeatin pathway, primarily involves two key enzyme families: isopentenyltransferases (IPTs) and cytochrome P450 monooxygenases of the CYP735A family . nih.govfrontiersin.org

Isopentenyltransferases (IPTs) : These enzymes catalyze the initial and rate-limiting step in cytokinin biosynthesis. mdpi.com There are two main types of IPTs: adenylate-IPTs (ADP/ATP-dependent) and tRNA-IPTs. plos.org The adenylate-IPT pathway is the major route for the production of isopentenyladenine (iP) and trans-zeatin (tZ) type cytokinins. frontiersin.org Phylogenetic analyses suggest that adenylate-IPTs have evolved multiple times independently from tRNA-type predecessors, indicating a strong selective pressure for this mode of cytokinin production. frontiersin.org The number of IPT genes has expanded throughout plant evolution, with gene families being identified in various species, including soybean (Glycine max) and maize. mdpi.complos.org

CYP735A : These enzymes are responsible for the hydroxylation of iP-ribotides to form tZ-ribotides, which are then phosphorylated to this compound. nih.govresearchgate.net The expression of CYP735A genes is often tissue-specific, with high levels typically found in the roots, suggesting this is a primary site of tZ biosynthesis. nih.govnih.gov Phylogenetic studies show a clear distinction between CYP735A orthologs in monocots and dicots. nih.gov

The degradation of cytokinins is primarily carried out by cytokinin oxidase/dehydrogenase (CKX) enzymes. nih.govoup.com

Cytokinin Oxidase/Dehydrogenase (CKX) : These enzymes irreversibly cleave the N6-side chain of cytokinins, thereby regulating their active levels. nih.govoup.com The CKX gene family has undergone significant expansion and diversification throughout plant evolution. nih.govnih.gov Phylogenetic analyses reveal distinct clades of CKX proteins, with considerable structural modifications observed between monocot and eudicot lineages. nih.gov The substrate specificity of different CKX isoforms varies, with some showing a preference for specific cytokinin types. oup.com For example, in Arabidopsis, AtCKX1 and AtCKX7 have a high affinity for cis-zeatin. nih.govoup.com The expansion and functional partitioning of the CKX gene family highlight its crucial role in fine-tuning cytokinin responses during development and in response to environmental cues. nih.govnih.gov

The evolution of these metabolic enzymes is intrinsically linked to the evolution of the cytokinin signaling pathway itself, which appears to have been a critical adaptation for plants during their transition to land. nih.govfrontiersin.org

Distinctions and Similarities with cis-Zeatin Derivatives

The chemical difference between trans-zeatin and cis-zeatin lies in the stereochemistry of the hydroxyl group on the N6-isoprenoid side chain. nih.gov This seemingly minor structural variation leads to significant differences in their biological activity, metabolism, and receptor binding affinity.

Biosynthesis:

trans-Zeatin derivatives , including this compound, are primarily synthesized via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, with adenylate-IPTs and CYP735A playing crucial roles. frontiersin.orgfrontiersin.org

cis-Zeatin derivatives are predominantly formed through the degradation of tRNA that has been modified by tRNA-IPTs. chemicalbook.comfrontiersin.org While a cis-trans isomerase has been proposed, there is limited evidence for its widespread function in converting cZ to tZ. nih.govoup.com

Biological Activity:

trans-Zeatin is generally considered the most active form of cytokinin, strongly promoting cell division, shoot formation, and delaying senescence in a wide range of bioassays. researchgate.netwikipedia.orgchemicalbook.com

cis-Zeatin and its derivatives are often described as having weak or low activity in many classical bioassays compared to their trans-isomers. nih.govwikipedia.orgchemicalbook.com However, recent studies suggest that cZ-type cytokinins have distinct physiological roles, particularly under certain developmental stages or stress conditions. nih.govoup.comnih.gov For example, in rice, cZ exhibits tZ-like activity in inhibiting root elongation and inducing cytokinin-responsive genes. nih.gov

Receptor Binding:

Cytokinin perception is mediated by histidine kinase (HK) receptors. bohrium.com The binding affinity of these receptors for different zeatin isomers varies among plant species.

In Arabidopsis, the receptors AHK2 and AHK3 show a higher affinity for cZ compared to AHK4, but in all cases, the affinity for tZ is significantly higher. oup.comnih.gov

In contrast, the maize cytokinin receptor ZmHK1 exhibits comparable affinities for both cZ and tZ, which may explain the higher abundance and potential physiological relevance of cZ in this species. nih.gov

Metabolism and Degradation:

The metabolic fate of cis- and trans-zeatin can differ. nih.govoup.com As mentioned earlier, some CKX enzymes, such as AtCKX1 and AtCKX7 in Arabidopsis, show a higher affinity for cZ, suggesting a specific regulatory mechanism for this isomer. nih.govoup.com

The following table provides a comparative overview of the key characteristics of trans- and cis-zeatin derivatives.

| Feature | trans-Zeatin Derivatives (including this compound) | cis-Zeatin Derivatives | Reference |

| Primary Biosynthesis Pathway | Adenylate-IPT and CYP735A pathway | tRNA degradation pathway | frontiersin.orgfrontiersin.org |

| General Biological Activity | High | Low to moderate, species and context-dependent | nih.govwikipedia.orgchemicalbook.com |

| Receptor Binding Affinity (e.g., in Arabidopsis) | High | Lower than trans-zeatin | oup.comnih.gov |

| Receptor Binding Affinity (e.g., in Maize) | Comparable to cis-zeatin | Comparable to trans-zeatin | nih.gov |

| Predominant Form in... | Many actively growing tissues, trans-zeatin dominant species | cis-Zeatin abundant species (e.g., rice, maize), tissues under specific stress conditions | nih.govnih.gov |

| Degradation by CKX | Substrate for CKX enzymes | Preferential substrate for certain CKX isoforms (e.g., AtCKX1, AtCKX7) | nih.govoup.com |

Future Directions and Emerging Research Avenues

Untapped Research Questions Regarding 9-Ribosyl-trans-zeatin 5'-monophosphate

Despite significant progress in identifying the core components of cytokinin metabolism, several fundamental questions remain unanswered, particularly concerning the lifecycle of intermediates like tZRMP. nih.gov A primary area of future research will be to fully elucidate the metabolic pathways and the movement of these compounds across different subcellular compartments. nih.gov

Key research gaps include:

Subcellular Transport: The mechanisms governing the movement of cytokinin precursors and intermediates, including tZRMP, between their sites of synthesis (such as plastids, mitochondria, and the cytoplasm) and their sites of action or further conversion are not fully understood. nih.gov Evidence suggests that intermediate metabolites must traverse membranes, but the specific transporters and regulatory factors involved remain largely uncharacterized. nih.gov

Metabolic Channeling and Enzyme Specificity: There is a notable discrepancy between the products of some enzymatic steps and the preferred substrates for subsequent reactions. For instance, adenosine (B11128) phosphate-isopentenyltransferases (IPTs) produce cytokinin monophosphates, diphosphates, and triphosphates, whereas the subsequent hydroxylation by CYP735A enzymes preferentially uses these nucleotide forms to produce zeatin-type cytokinins. nih.govebi.ac.uk However, the final activation step is catalyzed by LONELY GUY (LOG) enzymes, which act on monophosphates. This raises questions about the roles of kinases and phosphatases in managing the phosphate (B84403) status of tZRMP and other intermediates to ensure efficient metabolic flow. nih.gov

Regulation of cis-Zeatin (B600781) Biosynthesis: While tZRMP is a precursor to the highly active trans-zeatin (B1683218), the biosynthetic pathway for cis-zeatin (cZ) and its corresponding riboside monophosphate (cZRMP) is less clear. oup.comnih.gov cis-Zeatin derivatives are abundant in many plants and appear to play roles in specific developmental stages and stress responses. oup.comoup.com Future research is needed to identify the specific enzymes and regulatory networks controlling the levels of cis-zeatin-type cytokinins and to understand their unique physiological functions. oup.comnih.gov

Role in Stress Response: The accumulation of specific cytokinin forms, including cis-zeatin riboside monophosphate (cZRMP), under stress conditions suggests a role in mediating plant responses to environmental challenges. oup.comresearchgate.net However, the precise mechanisms by which tZRMP and cZRMP levels are modulated during stress and how they contribute to tolerance or adaptation are yet to be fully explored. oup.comresearchgate.net

Integration with Multi-omics Approaches (Transcriptomics, Metabolomics)

The integration of multiple "omics" technologies is revolutionizing the study of cytokinin metabolism and signaling, providing a systems-level view of how compounds like tZRMP influence plant biology. nih.gov By combining transcriptomics, proteomics, and metabolomics, researchers can simultaneously analyze changes in gene expression, protein abundance, and metabolite levels in response to cytokinin fluctuations. oup.comtherichardrosereport.com

A study on industrial hemp used a multi-omics approach to investigate how cytokinin (6-benzylaminopurine) treatment influences female flower development. The analysis revealed significant changes in the expression of 1,189 genes, 168 proteins, and the levels of 138 metabolites. oup.comtherichardrosereport.com This integrated analysis identified key pathways affected by cytokinin, including phytohormone signaling, starch and sucrose (B13894) metabolism, and flavonoid biosynthesis, suggesting a synergistic action between cytokinins and carbohydrates in this process. oup.comtherichardrosereport.com

Similarly, a combined transcriptomic and metabolomic analysis of Polygonatum cyrtonema seeds treated with 6-benzylaminopurine (B1666704) to break dormancy showed a significant increase in trans-zeatin and trans-zeatin riboside levels. frontiersin.org This was correlated with the downregulation of cytokinin oxidase/dehydrogenase (CKX) genes, which are responsible for cytokinin degradation. frontiersin.org These findings highlight how multi-omics data can connect gene expression patterns directly with metabolic outcomes. frontiersin.org

Future research will likely leverage single-cell multi-omics to dissect the roles of tZRMP and other cytokinins with unprecedented resolution. nih.gov This technology allows for the analysis of the transcriptome, epigenome, and metabolome within individual cells, overcoming the limitations of tissue-level analyses where cellular heterogeneity can mask important regulatory events. nih.govyoutube.com Such approaches will be invaluable for understanding the precise intercellular signaling pathways that regulate development and for identifying the specific cell types where tZRMP is synthesized and metabolized. nih.gov

| Organism | Research Focus | Omics Approaches Used | Key Findings Related to Cytokinin Metabolism | Reference |

|---|---|---|---|---|

| Industrial Hemp (Cannabis sativa) | Sex differentiation | Transcriptomics, Proteomics, Metabolomics | Cytokinin treatment altered phytohormone signaling, carbohydrate metabolism, and flavonoid biosynthesis pathways, identifying key regulatory genes and metabolites. | oup.comtherichardrosereport.com |

| Polygonatum cyrtonema | Seed dormancy release | Transcriptomics, Metabolomics | Exogenous cytokinin increased endogenous trans-zeatin levels by downregulating CKX degradation genes. | frontiersin.org |

| Safflower (Carthamus tinctorius) | Flavonoid glycoside biosynthesis | Whole-genome screen, Multi-omics analysis | Identified crucial gene families (CYP and UGT) involved in secondary metabolite production, a process often influenced by plant hormones. | oup.com |

| Arabidopsis thaliana | General plant development | Single-cell Transcriptomics | Dissected intercellular mechanisms of cytokinin biosynthesis and signaling, identifying target genes in specific root cell types. | nih.gov |

Applications in Plant Biotechnology and Agricultural Science (excluding direct human applications)